C4-Morpholine vs. C4-Piperidine: Physicochemical Profile Comparison Using In Silico Descriptors
The C4-morpholine substituent in the target compound confers distinct physicochemical properties relative to the C4-piperidine analog (8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one). According to in silico predictions, the target compound (CAS 2034549-02-3) exhibits a calculated logP of 2.264 and a polar surface area (PSA) of 77.6 Ų . While explicit comparative data for the piperidine analog is not publicly available, the replacement of a morpholine ring (containing an electronegative oxygen) with a piperidine ring (fully saturated carbon) is known to increase logP by approximately 0.5–1.0 units and decrease PSA by 10–15 Ų, based on well-established fragment contribution methods. In the context of kinase inhibitors, a PSA near 70–80 Ų combined with a logP of 2–3 is within the favorable range for oral bioavailability, whereas the piperidine analog would be predicted to have higher logP and lower PSA, potentially compromising aqueous solubility .
| Evidence Dimension | Predicted lipophilicity (logP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | logP = 2.264; PSA = 77.6 Ų (predicted) |
| Comparator Or Baseline | 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one (data not publicly available; fragment-based estimates: logP ~2.8–3.3, PSA ~62–67 Ų) |
| Quantified Difference | Estimated ΔlogP ≈ +0.5 to +1.0 (piperidine more lipophilic); Estimated ΔPSA ≈ −10 to −15 Ų (piperidine less polar). Exact values require experimental determination. |
| Conditions | In silico prediction; target compound values from mcule.com database; comparator values are fragment-based estimates, not experimentally measured. |
Why This Matters
For medicinal chemistry procurement, the morpholine oxygen provides an additional hydrogen-bond acceptor that can enhance aqueous solubility and influence kinase selectivity—critical parameters that cannot be assumed for C4-piperidine analogs without direct measurement.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
